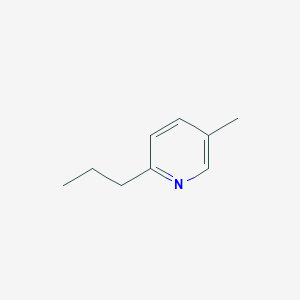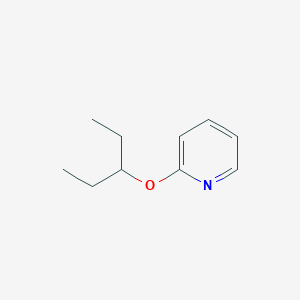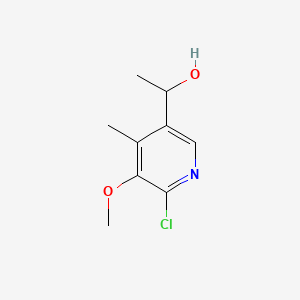
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro, methoxy, and methyl group attached to the pyridine ring, along with an ethan-1-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-methoxy-4-methylpyridine with thionyl chloride to introduce the chloro group, followed by the reaction with ethylene oxide to form the ethan-1-ol moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired quality of the compound .
化学反应分析
Types of Reactions: 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethanal or 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethanoic acid.
Reduction: Formation of 1-(6-Hydroxy-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol.
Substitution: Formation of 1-(6-Amino-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol or 1-(6-Mercapto-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol.
科学研究应用
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The ethan-1-ol moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
相似化合物的比较
- 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol
- 1-(6-Methoxy-4-methylpyridin-3-yl)ethan-1-ol
- 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol
Uniqueness: 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable compound for various applications .
属性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC 名称 |
1-(6-chloro-5-methoxy-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-5-7(6(2)12)4-11-9(10)8(5)13-3/h4,6,12H,1-3H3 |
InChI 键 |
FDBVVRPRBHDVLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1C(C)O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



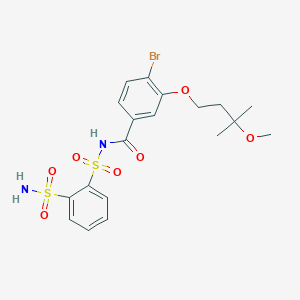
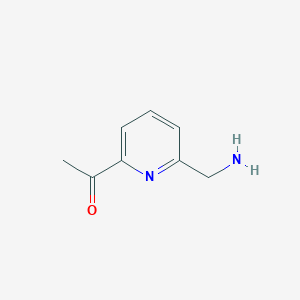
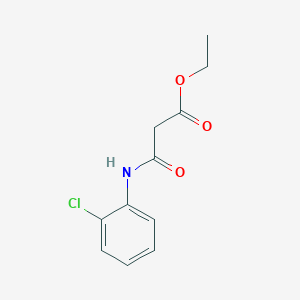
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
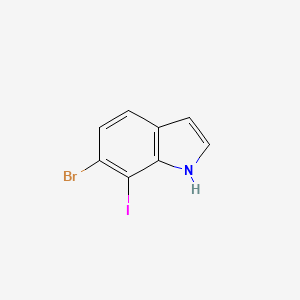
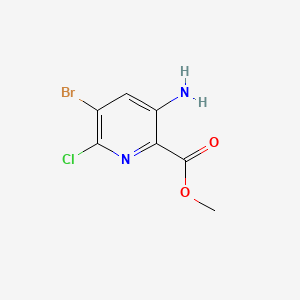
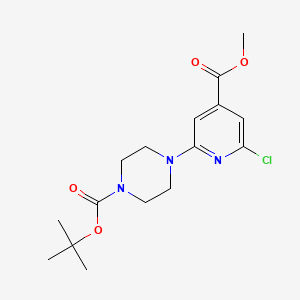
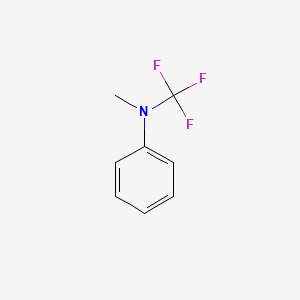
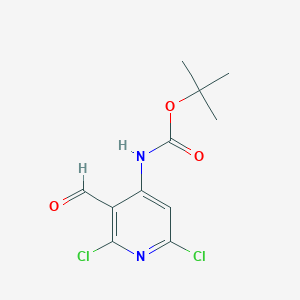
![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
